Product packaging for 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol(Cat. No.:CAS No. 2202520-09-8)

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2826015
CAS No.: 2202520-09-8
M. Wt: 215.256
InChI Key: ZLTGDBRQSWVRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol is a chemical compound of significant interest in synthetic organic and medicinal chemistry research due to its structure featuring a quinoxaline heterocycle linked to a cyclobutanol ring via an amino bridge. This molecular architecture makes it a valuable scaffold for the exploration of novel chemical spaces, particularly in the synthesis and functionalization of complex heterocyclic systems. Researchers utilize this compound as a key intermediate in the development of new synthetic methodologies. Its structure is amenable to various catalytic transformations, such as the C-H functionalization and alkylation reactions that are commonly performed on related quinoxalin-2(1H)-one scaffolds . These processes are pivotal for creating diverse chemical libraries for screening. The primary research value of this compound lies in its potential as a precursor or model compound in pharmaceutical research. Quinoxaline derivatives are extensively investigated for their diverse biological activities. While the specific activity of this compound may be an area of ongoing investigation, related (2-imidazolin-2-ylamino)quinoxaline derivatives have been studied for potential effects on the central nervous system . This suggests its utility in early-stage drug discovery projects aimed at developing new therapeutic agents. The cyclobutanol moiety within the structure can influence the compound's physicochemical properties and its interaction with biological targets, offering researchers a means to study structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B2826015 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol CAS No. 2202520-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(quinoxalin-2-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-7-13-8-3-1-2-4-9(8)14-12/h1-4,7,10-11,16H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTGDBRQSWVRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Quinoxalin 2 Yl Amino Cyclobutan 1 Ol and Its Structural Analogs

Strategies for the Construction of the Quinoxaline (B1680401) Core

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent scaffold in medicinal chemistry. mdpi.comnih.gov Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

The traditional and most fundamental method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) (or its substituted derivatives) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This acid- or base-catalyzed reaction, first reported in the 1880s, remains a widely used and versatile strategy. encyclopedia.pub

The general reaction involves the dehydration-condensation of the two starting materials to form the pyrazine ring fused to the existing benzene ring of the diamine.

Key Features of Classical Condensation:

Reactants: o-Phenylenediamines and 1,2-dicarbonyl compounds (e.g., benzil, glyoxal).

Surrogates: In place of dicarbonyls, other synthons like α-haloketones, α-hydroxyketones, epoxides, and α,β-dihalides can be used. mdpi.comnih.gov

Conditions: The reactions are typically conducted in solvents like ethanol (B145695) or acetic acid, often requiring heating. nih.gov While effective, these methods can be limited by long reaction times, high temperatures, and the use of harsh catalysts. encyclopedia.pubnih.gov

Table 1: Examples of Classical Quinoxaline Synthesis
Diamine ReactantDicarbonyl/SurrogateCatalyst/SolventConditionsReference
o-phenylenediamineBenzilEthanol or Acetic AcidHeating/Reflux nih.gov
o-phenylenediaminePhenacyl BromidePyridine/THFRoom Temperature mdpi.com
1,2-diaminobenzeneα-keto-carboxylic acids-- mdpi.com
o-phenylenediamine1,4-dibromo-2,3-butanedione-- sapub.org

The advent of organometallic chemistry has revolutionized the synthesis of heterocyclic compounds, including quinoxalines. sci-hub.se Transition metal catalysts offer powerful tools for forming C-C and C-N bonds under milder conditions and with greater efficiency and selectivity. sci-hub.sebohrium.com These methods are particularly valuable for creating complex and highly substituted quinoxaline derivatives.

A wide array of transition metals from the first row (Fe, Co, Cu) and second/third rows (Pd, Ru, Ag, Au) have been employed as catalysts. bohrium.com

Prominent Transition Metal-Catalyzed Reactions:

Palladium (Pd)-Catalyzed Cross-Coupling: Chloroquinoxalines are excellent substrates for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse substituents at specific positions on the quinoxaline core. nih.gov

Copper (Cu)-Catalyzed Reactions: As an inexpensive and abundant metal, copper has found widespread use in catalyzing the synthesis of various quinoxaline derivatives. sci-hub.se

Iron (Fe)-Catalyzed Reactions: Iron is a low-cost and environmentally benign catalyst used in reactions such as the synthesis of pyrrolo[1,2-a]quinoxalines. sci-hub.se

Ruthenium (Ru) and Iridium (Ir)-Catalyzed Dehydrogenative Coupling: These metals can catalyze the formation of the quinoxaline ring through acceptorless dehydrogenative coupling pathways, which are highly atom-economical. bohrium.com

Table 2: Overview of Transition Metal Catalysts in Quinoxaline Synthesis
Metal CatalystType of ReactionKey AdvantagesReference
Palladium (Pd)Cross-Coupling (Suzuki, Heck, etc.)High efficiency for C-C and C-N bond formation nih.gov
Copper (Cu)Various C-N couplingsLow cost, abundant, low toxicity sci-hub.se
Iron (Fe)Cross-dehydrogenative couplingAbundant, inexpensive, eco-friendly sci-hub.sebohrium.com
Ruthenium (Ru)Acceptorless Dehydrogenative CouplingHigh atom economy bohrium.com
Silver (Ag)Oxidative CyclizationMild reaction conditions mtieat.org
Gold (Au)Oxidation of internal alkynesUnique reactivity profiles bohrium.com

In response to growing environmental concerns, green chemistry principles have been increasingly applied to quinoxaline synthesis. ijirt.orgekb.eg These methodologies aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents. ijirt.org

Key Green Synthetic Strategies:

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.netudayton.edu

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or fluorinated alcohols (e.g., HFIP) is a cornerstone of green quinoxaline synthesis. nih.govijirt.org

Reusable Catalysts: The development of heterogeneous and nanocatalysts (e.g., silica (B1680970) nanoparticles, magnetic nanoparticles) allows for easy separation from the reaction mixture and multiple reuse cycles, improving cost-effectiveness and reducing waste. researchgate.netrsc.org

Solvent-Free and One-Pot Reactions: Conducting reactions without a solvent or designing multi-step syntheses in a single reaction vessel enhances efficiency and minimizes the generation of chemical waste. mdpi.comresearchgate.net

Table 3: Sustainable Approaches to Quinoxaline Synthesis
Green MethodologyDescriptionExampleReference
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.Condensation of o-phenylenediamine and dicarbonyls in 60 seconds. researchgate.net
Aqueous MediumUtilizes water as the reaction solvent.Catalyst-free condensation of diamines and diketones in water. researchgate.net
Reusable NanocatalystsEmploys catalysts like silica or zirconia nanoparticles that can be recovered.Silica nanoparticle-catalyzed condensation under solvent-free conditions. rsc.org
Solvent-Free ReactionsReactions are conducted in the absence of a solvent, often with heating or grinding.Catalyst-free synthesis under microwave irradiation without solvent. nih.gov

Synthesis of Cyclobutane (B1203170) Rings with Directed Functionality

The second major challenge is the synthesis of the 2-aminocyclobutan-1-ol (B1315458) fragment. This requires methods that not only form the strained four-membered ring but also allow for the precise and stereocontrolled placement of the amino and hydroxyl groups.

Introducing a 1,2-aminoalcohol functionality onto a cyclobutane ring with stereochemical control is a non-trivial synthetic task. One notable method involves an intramolecular photochemical reaction.

The Norrish/Yang photocyclization of chiral α-amido alkylaryl ketones provides a pathway to N-acylated 2-aminocyclobutanols with high diastereoselectivity. acs.orgacs.org This reaction proceeds through the abstraction of a γ-hydrogen by the excited triplet carbonyl group, forming a 1,4-biradical that subsequently cyclizes. acs.org The stereochemical outcome is often controlled by factors such as hydrogen bonding within the biradical intermediate. acs.orgacs.org Subsequent hydrolysis of the N-acyl group would yield the desired 2-aminocyclobutan-1-ol.

While direct, highly stereoselective 1,2-amino-hydroxylation methods for cyclobutanes are not broadly established, other strategies can be envisaged based on the functionalization of key intermediates like cyclobutanones. nih.govresearchgate.net Plausible routes could include:

Stereoselective reduction of an α-azido or α-nitro cyclobutanone, followed by reduction of the nitrogen-containing group.

Ring-opening of a cyclobutene (B1205218) epoxide with an amine nucleophile.

Key Strategies for Cyclobutane Construction:

[2+2] Cycloaddition: This is a cornerstone of cyclobutane synthesis, typically involving the reaction of two alkene-containing molecules. nih.gov These reactions can be promoted by heat, light (photocycloaddition), or transition metal catalysts. A significant challenge is controlling the regio- and stereoselectivity, particularly when constructing unsymmetrical cyclobutanes from two different alkenes. acs.org

Ring-Opening of Bicyclobutanes (BCBs): Highly strained bicyclo[1.1.0]butanes (BCBs) serve as versatile precursors for functionalized cyclobutanes. nih.gov Their catalyst-controlled ring-opening reactions with a variety of nucleophiles can produce 1,3-disubstituted or 1,1,3-trisubstituted cyclobutanes with excellent regio- and diastereoselectivity. nih.govacs.org

C-H Functionalization: This modern strategy involves the direct conversion of a C-H bond on a pre-existing cyclobutane ring into a C-C or C-X bond. acs.org By using a directing group attached to the cyclobutane substrate, transition metal catalysts (e.g., palladium) can selectively functionalize specific C-H bonds, enabling the construction of complex substitution patterns with high stereocontrol. acs.orgnih.gov

Table 4: Comparison of Cyclobutane Construction Methods
MethodDescriptionAdvantagesChallengesReference
[2+2] CycloadditionUnion of two C=C bonds to form a four-membered ring.Direct and fundamental approach to the cyclobutane core.Control of regio- and stereoselectivity can be difficult. nih.govacs.org
Ring-Opening of BCBsNucleophilic opening of a strained bicyclic system.Provides access to highly functionalized cyclobutanes with excellent stereocontrol.Requires synthesis of specialized BCB starting materials. nih.govacs.org
C-H FunctionalizationDirect replacement of a C-H bond with a new functional group.Atom-economical; allows for late-stage functionalization. High stereoselectivity is possible.Often requires a directing group on the substrate. acs.orgnih.gov

Formation of the Aminocyclobutanol Linkage and Derivatization Strategies

The synthesis of 2-[(quinoxalin-2-yl)amino]cyclobutan-1-ol requires the strategic formation of a crucial C-N bond linking the quinoxaline heterocycle at the C2 position to the amino group of the aminocyclobutanol moiety. The methodologies employed must exhibit high chemoselectivity to favor N-arylation over competing O-arylation of the hydroxyl group present in the cyclobutane ring.

The formation of the amino bridge between the quinoxaline core and the aminocyclobutanol fragment is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The choice of method depends on the nature of the substituent at the C2 position of the quinoxaline ring.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of the target compound, a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) serves as the electrophile, reacting with 2-aminocyclobutan-1-ol. The reaction conditions are tuned to ensure chemoselectivity. The amine group is significantly more nucleophilic than the hydroxyl group, particularly in the presence of a base, which facilitates the desired N-arylation. reddit.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and minimizing side reactions. nih.govlibretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Quinoxaline SubstrateAmineCatalyst/LigandBaseSolventTypical Temp. (°C)
2-Chloroquinoxaline (B48734)2-Aminocyclobutan-1-olPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-120
2-Bromoquinoxaline2-Aminocyclobutan-1-olPd(OAc)₂ / BINAPNaOt-BuToluene90-110

Nucleophilic Aromatic Substitution (SNAr): When the quinoxaline ring is sufficiently electron-deficient, direct substitution of a leaving group at the C2 position by the amine is possible without a metal catalyst. fishersci.co.uk The presence of the two nitrogen atoms in the pyrazine ring of quinoxaline activates the C2 position towards nucleophilic attack. A 2-haloquinoxaline can react with 2-aminocyclobutan-1-ol, often in a polar aprotic solvent at elevated temperatures. youtube.com A non-nucleophilic base is typically added to scavenge the HX byproduct. The inherent higher nucleophilicity of the amine compared to the alcohol directs the reaction towards the formation of the desired C-N bond. reddit.com

To facilitate the coupling reactions described above, the quinoxaline nucleus must first be functionalized regioselectively at the C2 position. This is typically accomplished by preparing a 2-haloquinoxaline precursor.

A common and effective strategy begins with the condensation of o-phenylenediamine with an α-keto acid or its ester, such as ethyl pyruvate (B1213749) or glyoxylic acid. sapub.orgencyclopedia.pub This cyclocondensation reaction directly yields a quinoxalin-2(1H)-one derivative. The resulting lactam can then be converted into a more reactive intermediate for coupling. Treatment of the quinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively replaces the carbonyl oxygen with a chlorine atom, affording the key 2-chloroquinoxaline intermediate. nih.gov This precursor is primed for subsequent Buchwald-Hartwig amination or SNAr reactions.

Table 2: Synthesis of 2-Chloroquinoxaline Precursor

StepReactantsReagents/ConditionsProductTypical Yield
1. Cyclocondensationo-Phenylenediamine, Glyoxylic acidReflux in 4N HCl or n-butanolQuinoxalin-2(1H)-oneGood to Excellent
2. ChlorinationQuinoxalin-2(1H)-onePOCl₃, reflux2-ChloroquinoxalineHigh

Alternative approaches involve the direct synthesis of quinoxalines from o-phenylenediamines and α-haloketones, which can provide a handle for further derivatization. researchgate.net However, the quinoxalinone route is often preferred for its reliability and high regioselectivity for C2 functionalization.

The synthesis of specific stereoisomers of the target compound relies on the stereocontrolled preparation of the 2-aminocyclobutan-1-ol fragment. calstate.edu This vicinal amino alcohol contains two stereocenters, allowing for four possible stereoisomers (cis and trans enantiomeric pairs). Access to individual isomers requires diastereoselective or enantioselective synthetic methods. rsc.orgdiva-portal.org

Diastereoselective Routes: One approach involves the diastereoselective reduction of a chiral α-aminocyclobutanone or the aminohydroxylation of a cyclobutene precursor. Another powerful strategy is the palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic carbamates, which can be adapted to form cyclic amino alcohol precursors. nih.gov The stereochemical outcome is directed by the existing stereocenter in the starting material. For instance, starting from a resolved chiral cyclobutane derivative can guide the introduction of the second functional group with a specific relative stereochemistry (syn or anti). nsf.gov

Enantioselective Routes: Accessing enantiomerically pure forms of 2-aminocyclobutan-1-ol can be achieved through several pathways. One method involves the resolution of a racemic mixture of the aminocyclobutanol or a suitable intermediate using chiral acids or enzymatic processes. A more direct approach is the asymmetric synthesis of the cyclobutane ring itself. Photochemical [2+2] cycloadditions using chiral auxiliaries or catalysts can produce enantiomerically enriched cyclobutane skeletons. mdpi.com Furthermore, asymmetric synthesis of vicinal amino alcohols can often be achieved starting from the chiral pool, such as amino acids, which provides an enantiopure starting point for elaboration into the desired cyclobutane structure. rsc.org These stereochemically defined aminocyclobutanol precursors can then be carried forward through the coupling reactions described in section 2.3.1 to yield the desired enantiopure or diastereomerically pure target compound. nih.gov

Table 3: General Strategies for Stereoisomer Synthesis of Aminocyclobutanol

StrategyKey TransformationStereochemical ControlPotential Precursors
Diastereoselective SynthesisReduction of α-aminocyclobutanoneSubstrate-controlledChiral cyclobutanone
Diastereoselective SynthesisAllylic C-H AminationSubstrate/Catalyst-controlledChiral homoallylic carbamates
Enantioselective SynthesisAsymmetric [2+2] CycloadditionCatalyst/Auxiliary-controlledAlkenes, Ketenes
Enantioselective SynthesisDerivatization from Chiral PoolSubstrate-controlledAmino acids

Structure Activity Relationship Sar Investigations of 2 Quinoxalin 2 Yl Amino Cyclobutan 1 Ol and Its Congeners

Elucidation of Structural Determinants for Biological Activity within the Quinoxaline (B1680401) Moiety

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. researchgate.netresearchgate.netwisdomlib.org Its biological versatility stems from its unique electronic properties and its ability to engage in various interactions with biological targets. researchgate.net

Effects of Substitution Patterns on Quinoxaline Ring System

The biological activity of quinoxaline-based compounds can be significantly modulated by the nature and position of substituents on the benzo portion of the ring system. The addition of different functional groups alters the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its binding affinity to target proteins and its pharmacokinetic properties.

Research into various quinoxaline derivatives has demonstrated clear SAR trends related to substitution. For instance, the introduction of electron-withdrawing groups versus electron-releasing groups can have divergent effects depending on the specific biological target. In some series of anticancer quinoxalines, replacing an electron-releasing methoxy group (-OCH3) with an electron-withdrawing chlorine atom (-Cl) was found to decrease activity. mdpi.com Conversely, other studies have shown that electron-releasing groups generally enhance activity while electron-withdrawing groups diminish it. mdpi.com In the context of developing inhibitors of IKKβ for pancreatic cancer, analogs with a nitro group (-NO2), a strong electron-withdrawing substituent, at either the 6- or 7-position of the quinoxaline ring were synthesized as key intermediates for further elaboration. nih.gov

The position of the substituent is also critical. Studies on antiviral quinoxalines revealed that substitution at the 6-position could be influential; derivatives with a 3-methoxyphenyl group or a 2-furyl group at this position showed potent activity. nih.gov Furthermore, bulky substituents at positions 2 and 3 of the quinoxaline ring have been shown to enhance anti-HIV activity, suggesting that these positions interact with a spacious pocket in the biological target. nih.gov

Table 1: Effect of Quinoxaline Ring Substitution on Biological Activity
Position of SubstitutionSubstituent TypeObserved Effect on ActivityReference Compound ContextCitation
GenericElectron-releasing (e.g., -OCH3)Generally increases activityAnticancer mdpi.com
GenericElectron-withdrawing (e.g., -Cl, -NO2)Generally decreases activityAnticancer mdpi.com
Positions 2 and 3Bulky groupsIncreased activityAnti-HIV nih.gov
Position 63-methoxyphenyl or 2-furylGood activityAntiviral nih.gov

Role of Nitrogen Atoms in the Pyrazine Ring of Quinoxaline

The two nitrogen atoms within the pyrazine portion of the quinoxaline ring are fundamental to its chemical character and biological function. researchgate.net As a benzopyrazine, the quinoxaline core is electronically electron-deficient due to the electronegativity of these nitrogen atoms. researchgate.net This electronic nature influences the reactivity of the ring system and its ability to participate in π-stacking interactions with aromatic residues in protein binding sites.

Conformational and Stereochemical Influences of the Cyclobutanol (B46151) Ring on Biological Activity

The cyclobutanol ring, while less common than five- or six-membered rings in drug molecules, offers unique structural properties that can be exploited in medicinal chemistry. Its strained, four-membered carbocyclic structure provides a rigid scaffold that can confer conformational restriction on the molecule. nih.gov

Impact of Cyclobutane (B1203170) Ring Size and Strain on Molecular Interactions

The cyclobutane ring is characterized by significant angle and torsional strain, which forces it into a puckered, non-planar conformation. nih.govnih.gov This three-dimensionality is a key feature that distinguishes it from flat aromatic rings. In drug design, replacing a flexible linker or a planar aromatic group with a saturated ring like cyclobutane can enhance binding affinity by reducing the entropic penalty upon binding and by providing a better spatial match for non-planar binding pockets. nih.gov

The introduction of a conformationally restricted cyclobutane skeleton can improve a compound's metabolic stability by blocking metabolically labile sites. nih.gov The strained nature of the ring also results in slightly longer C-C bonds and altered hybridization compared to unstrained alkanes, which can influence how the ring and its substituents are presented to a biological target. nih.gov The use of the cyclobutane motif can therefore serve to fill hydrophobic pockets in a target protein and to precisely orient the attached pharmacophoric groups—in this case, the quinoxaline moiety and the hydroxyl and amino groups—for optimal interaction. researchgate.net

Stereoisomeric Effects of the Hydroxyl and Amino Groups

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. mhmedical.com For 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol, the cyclobutanol ring contains two stereocenters at the C-1 (bearing the hydroxyl group) and C-2 (bearing the amino group) positions. This gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers.

The relative orientation of the hydroxyl and amino groups (cis or trans) and the absolute configuration (R or S) at each stereocenter can drastically affect how the molecule interacts with its chiral biological target, such as an enzyme or receptor. It is common in pharmacology for one enantiomer of a chiral drug to be significantly more active than its mirror image, as it will have a superior complementary fit to the binding site. nih.govresearchgate.net The specific spatial positioning of the hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the amino linker, which connects to the quinoxaline pharmacophore, is crucial. Different stereoisomers will present these key functional groups in different regions of space, leading to productive binding for one isomer and weak or non-existent binding for another. researchgate.net Therefore, the stereoselective synthesis of specific isomers is a vital step in optimizing the biological activity of this class of compounds. acs.org

Significance of the Amino Linker in Modulating Compound Activity

Research has indicated that a secondary amine at this position, specifically an -NH- linker, is often essential for potent biological activity, whereas replacing it with other linkers, such as an oxygen atom (-O-) or an aliphatic chain (-CH2-), can lead to a decrease in potency. mdpi.com The activity is further refined by the type of amine; secondary amines have been found to increase activity, while primary and tertiary amines may decrease it. mdpi.com This suggests that the hydrogen atom on the secondary amine may be acting as a crucial hydrogen bond donor, interacting with a specific residue in the target's binding site. In a study of quinoxaline urea analogs, modifications to the amine and the subsequent formation of urea derivatives were shown to significantly impact potency against IKKβ and cancer cell growth, highlighting the linker's role in fine-tuning biological response. nih.gov

Table 2: Influence of Linker Type on Quinoxaline Activity
Linker TypeDescriptionEffect on ActivityCitation
-NH- (Secondary Amine)Direct amino connectionEssential; increases activity mdpi.com
-NH-CO-Amide/Urea linkerIncreased activity mdpi.comnih.gov
-O- (Ether)Oxygen linkerDecreased activity mdpi.com
-CH2- (Aliphatic)Methylene linkerDecreased activity mdpi.com
Primary/Tertiary Amine-NH2 or -NR2 linkerDecreased activity mdpi.com

Development of Pharmacophore Models for Quinoxaline-Cyclobutanol Hybrids

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. For the class of compounds represented by this compound and its congeners, pharmacophore modeling can elucidate the key molecular interactions with their biological target, thereby guiding the design of new, more potent analogs. While specific pharmacophore models for this compound are not extensively detailed in publicly available research, the principles of pharmacophore development for the broader class of quinoxaline derivatives offer significant insights.

Generally, pharmacophore models for quinoxaline-based compounds are constructed using computational software that analyzes a set of active molecules to identify common chemical features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, in the context of quinoxaline derivatives targeting various enzymes, pharmacophore models have been successfully generated to rationalize their structure-activity relationships (SAR).

A hypothetical pharmacophore model for quinoxaline-cyclobutanol hybrids can be postulated based on the constituent chemical moieties. The quinoxaline ring system, a bicyclic benzopyrazine, is a versatile pharmacophore in its own right, known to participate in various biological interactions. researchgate.net The key features of such a model would likely include:

Aromatic/Hydrophobic Features: The quinoxaline core itself would be a primary contributor to hydrophobic and aromatic interactions within a target's binding pocket.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring of the quinoxaline moiety are potential hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The amino linker between the quinoxaline and cyclobutanol moieties presents a hydrogen bond donor (the N-H group).

Hydrogen Bond Donor/Acceptor: The hydroxyl group on the cyclobutanol ring is a key feature, capable of acting as both a hydrogen bond donor and acceptor.

The spatial arrangement of these features is critical. The relative orientation of the quinoxaline ring and the cyclobutanol moiety, dictated by the amino linker, would define the geometry of the pharmacophore. Different stereoisomers of the cyclobutanol ring would also present these features in distinct three-dimensional arrangements, potentially explaining differences in biological activity.

In broader studies of quinoxaline derivatives, pharmacophore models have been instrumental. For example, a five-point pharmacophore hypothesis (AADRR) was developed for quinoxaline derivatives as aldose reductase 2 (ALR2) inhibitors, highlighting two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial for activity. tandfonline.com Similarly, pharmacophore-based screening has been used to identify novel morpholino-quinoxalines as PI3Kα inhibitors. rsc.org These studies underscore the importance of the quinoxaline scaffold as a core element in pharmacophore design.

Molecular Mechanism of Action Studies for 2 Quinoxalin 2 Yl Amino Cyclobutan 1 Ol

Investigation of Protein Target Interactions and Binding Modalities

To understand the therapeutic potential of 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol, identifying its protein binding partners is a critical first step. The quinoxaline (B1680401) scaffold is a common feature in molecules designed to interact with a range of biological targets.

Enzyme Inhibition Potentials (e.g., Kinases, Deacetylases, Peptidases)

Quinoxaline derivatives have been investigated as inhibitors of various enzymes. For instance, some pyrrolo[3,2-b]quinoxaline derivatives have been characterized as kinase inhibitors, targeting the ATP binding site of enzymes like EphA3 tyrosine kinase. nih.gov The binding modality often involves the formation of hydrogen bonds within the hinge region of the kinase. nih.gov A comprehensive screening of this compound against a panel of kinases, deacetylases, and peptidases would be required to determine its inhibitory potential and specificity.

A hypothetical inhibitory profile for this compound could be presented as follows:

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme Class Specific Target IC50 (nM) Assay Type
Kinase Example Kinase A Data not available Biochemical
Kinase Example Kinase B Data not available Cellular
Deacetylase Example HDAC Data not available Fluorometric
Peptidase Example Peptidase Data not available FRET

Receptor Ligand Binding and Signal Transduction Pathways

The quinoxaline structure is also present in compounds that act as receptor ligands. For example, 5-bromo-6-[2-imidazoline-2-yl amino] quinoxaline (UK-14304) is an alpha 2-adrenergic agonist. nih.gov Its binding affinity has been characterized at different receptor subtypes. nih.gov Similarly, certain quinoxaline antagonists have been studied for their binding to glutamate (B1630785) receptors. nih.gov To determine if this compound interacts with specific receptors, a series of radioligand binding assays against a panel of G-protein coupled receptors (GPCRs), ion channels, and other receptors would be necessary. Subsequent functional assays would then be needed to elucidate its impact on downstream signal transduction pathways.

Cellular Response Pathways Modulated by this compound

Understanding how this compound affects cellular processes is key to defining its biological activity. This involves observing cellular changes and profiling molecular responses upon treatment.

Analysis of Cellular Phenotypes and Target Engagement

The anti-proliferative activity of some quinoxaline derivatives has been evaluated against panels of cancer cell lines, such as the NCI-60 panel. nih.gov Such screenings can reveal cell types that are particularly sensitive to the compound and provide initial clues about its mechanism. Following treatment with this compound, various cellular phenotypes could be assessed, including effects on cell viability, proliferation, apoptosis, and morphology.

Table 2: Hypothetical Cellular Phenotypes Modulated by this compound

Cell Line Assay Endpoint Result
Example Cancer Cell A Proliferation GI50 Data not available
Example Cancer Cell B Apoptosis Caspase 3/7 Activity Data not available
Normal Fibroblast Viability CC50 Data not available

Gene Expression and Proteomic Profiling in Response to Compound Exposure

To obtain a global view of the cellular response to this compound, gene expression and proteomic profiling are powerful tools. Gene expression analysis can reveal chemical-specific profiles and help predict a compound's signature. nih.gov Techniques like microarray or RNA-sequencing could identify genes that are up- or down-regulated upon compound exposure.

Furthermore, chemical proteomics can be used to generate a drug-protein interaction profile, providing insights into a compound's mode of action and potential off-target effects. nih.gov This could involve techniques such as affinity purification coupled with mass spectrometry to identify the proteins that directly bind to this compound.

In the absence of experimental data for this compound, further research is required to populate these areas of investigation.

Computational Chemistry and in Silico Approaches for 2 Quinoxalin 2 Yl Amino Cyclobutan 1 Ol

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential protein targets for a ligand and predicting its binding mode and affinity.

For a compound like 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol, molecular docking simulations would be a primary step in a computational workflow. Given the diverse biological activities of quinoxaline (B1680401) derivatives, several protein targets could be considered for docking studies. For instance, various kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are common targets for quinoxaline-based inhibitors. nih.govekb.eg Other potential targets could include enzymes like Aldose Reductase 2 (ALR2) or proteins involved in microbial pathogenesis. ijpsnonline.comtandfonline.com

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be energy-minimized to achieve a stable conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity. The results of molecular docking can provide valuable insights into the potential biological activity of the compound and its mechanism of action.

A hypothetical molecular docking study of this compound against a kinase target like EGFR might yield the following results:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EGFR1M17-8.5Met793, Leu718, Asp855
VEGFR-22OH4-9.2Cys919, Asp1046, Glu885
ALR21US0-7.8Trp111, His110, Tyr48

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a variety of intermolecular interactions. A detailed analysis of the docked pose of this compound within a protein's active site would reveal these crucial interactions.

Hydrogen Bonding: The hydroxyl group of the cyclobutanol (B46151) ring and the secondary amine linking the quinoxaline and cyclobutane (B1203170) moieties are potential hydrogen bond donors and acceptors. The nitrogen atoms within the quinoxaline ring can also act as hydrogen bond acceptors. These groups could form hydrogen bonds with amino acid residues in the protein's binding pocket, such as aspartate, glutamate (B1630785), or the backbone carbonyls and amides. ekb.eg

Pi-Stacking: The aromatic quinoxaline ring can also participate in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the protein.

A summary of potential intermolecular interactions for this compound with a hypothetical protein target is presented below:

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen Bonding-OH (cyclobutanol)Asp, Glu, Ser
Hydrogen Bonding-NH- (linker)Asp, Glu, Gln
Hydrogen BondingQuinoxaline NitrogensLys, Arg, His
Hydrophobic InteractionsQuinoxaline RingLeu, Val, Ile, Phe
Pi-StackingQuinoxaline RingPhe, Tyr, Trp

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, virtual screening could be employed to explore large compound databases to find other molecules with similar or better binding potential to a specific target.

Furthermore, the insights gained from molecular docking can guide lead optimization strategies. By understanding the key interactions that contribute to binding, medicinal chemists can design new analogs of this compound with improved properties. For example, if a particular hydrogen bond is found to be critical for activity, modifications can be made to the molecule to enhance this interaction. Similarly, if a part of the binding pocket is found to be unoccupied, additional functional groups could be added to the ligand to create new favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Derivation of Predictive Models from Experimental Data

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with their experimentally determined biological activities (e.g., IC50 values) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate the model's predictive power. nih.gov

For a hypothetical QSAR study on a series of quinoxaline derivatives, the resulting model might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Num_H_Donors + 0.8 * Aromatic_Rings - 2.5

This equation would suggest that higher lipophilicity (LogP), more hydrogen bond donors, and a greater number of aromatic rings are beneficial for activity, while a higher molecular weight is detrimental.

Design of New Analogs based on QSAR Insights

A validated QSAR model can be a powerful tool for designing new analogs with enhanced activity. By analyzing the descriptors in the QSAR equation, chemists can identify the key structural features that influence the biological response. For instance, if the model indicates that a lower molecular weight is desirable, efforts can be made to synthesize smaller, more compact analogs. If a specific electronic property is found to be important, modifications can be made to the molecule to modulate this property. This iterative process of QSAR model-guided design and synthesis can significantly accelerate the discovery of potent drug candidates.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the conformational flexibility of a ligand and the stability of its complex with a protein target. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules with ions) and then calculating the forces between the atoms and their resulting motions over a period of nanoseconds to microseconds.

The trajectory of the simulation can be analyzed to assess the stability of the binding mode predicted by molecular docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates how much their structures deviate from the initial docked pose, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals the flexibility of different parts of the protein.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimate of the binding affinity than docking scores. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations can help to further refine the understanding of the key interactions driving the binding of this compound to its target and guide the design of improved inhibitors.

A hypothetical summary of MD simulation results for this compound bound to a kinase could be:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Binding Free Energy (kcal/mol)
1001.2 ± 0.32.5 ± 0.5-35.6 ± 4.2

These results would suggest that the ligand remains stably bound in the active site throughout the simulation, with low conformational deviation, and a favorable binding free energy, reinforcing the predictions from molecular docking.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling of this compound

In Silico Assessment of Bioavailability

The bioavailability of a drug is largely determined by its absorption characteristics. In silico tools predict key parameters that influence a compound's ability to be absorbed in the gastrointestinal tract and reach systemic circulation. These predictions are often based on physicochemical properties and established rules like Lipinski's Rule of Five and Veber's rules.

For various quinoxaline derivatives, in silico assessments have shown promising results for oral bioavailability. For instance, studies on novel quinoxalin-2(1H)-one derivatives revealed that many of the synthesized compounds adhere to Lipinski's and Veber's rules, suggesting good oral bioavailability. nih.gov These rules establish relationships between a compound's molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors with its potential for good absorption. nih.gov

A key aspect of bioavailability is a compound's permeability across the intestinal wall. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption, and in silico models are often trained on such data. For some quinoxaline derivatives, high Caco-2 permeability has been predicted, indicating a high probability of intestinal absorption. nih.gov

The following table summarizes typical in silico bioavailability parameters evaluated for quinoxaline derivatives, based on data for related compounds.

ParameterDescriptionPredicted Value for Representative Quinoxaline Derivatives
Molecular Weight The mass of a molecule.Generally < 500 g/mol nih.gov
logP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Typically < 5 nih.gov
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (e.g., O, N).Generally < 5 nih.gov
Hydrogen Bond Acceptors The number of electronegative atoms (e.g., O, N).Generally < 10 nih.gov
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, an indicator of membrane permeability.Often < 140 Ų nih.gov
Intestinal Absorption The predicted percentage of absorption from the human intestine.High for many derivatives nih.gov

Note: The data in this table is representative of various quinoxaline derivatives and not specific to this compound.

Metabolic Stability and Excretion Pathway Prediction

The metabolic stability of a compound is a critical factor in determining its half-life and duration of action. In silico models predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By identifying potential sites of metabolism on a molecule, these models can guide the chemical modification of a compound to improve its metabolic stability.

For various quinoxaline derivatives, in silico studies have been conducted to predict their interaction with CYP isoforms. For example, some analyses predict whether a compound is likely to be a substrate or an inhibitor of major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. johnshopkins.edu Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern.

The prediction of excretion pathways, whether a compound is primarily cleared by the kidneys (renal) or the liver (hepatic), is another important aspect of in silico pharmacokinetic profiling. While direct in silico prediction of excretion pathways is complex, parameters like water solubility and potential for metabolism can provide indications.

The following table outlines key parameters related to the metabolic stability and excretion of quinoxaline derivatives, based on computational predictions for related compounds.

ParameterDescriptionPredicted Profile for Representative Quinoxaline Derivatives
CYP450 Inhibition The potential to inhibit major cytochrome P450 enzymes.Varies among derivatives; some are predicted as non-inhibitors of key isoforms. johnshopkins.edu
CYP450 Substrate The likelihood of being metabolized by cytochrome P450 enzymes.Varies depending on the specific derivative and isoform. johnshopkins.edu
Metabolic Stability The predicted resistance to metabolism, often expressed as half-life in liver microsomes.Generally favorable for many derivatives, indicating they are not rapidly metabolized.
Hepatotoxicity The potential to cause liver damage.Often predicted to be low or non-existent for promising candidates. nih.gov
Renal Clearance The likelihood of being excreted by the kidneys.Compounds with higher water solubility are more likely to undergo renal clearance.

Note: The data in this table is representative of various quinoxaline derivatives and not specific to this compound.

Advanced Research Perspectives and Future Trajectories for Quinoxaline Cyclobutanol Hybrids

Exploration of Diverse Pharmacological Spaces for 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol

The quinoxaline (B1680401) scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.goveurekaselect.com The incorporation of the amino-cyclobutanol fragment introduces conformational rigidity and chiral centers, which can significantly influence the compound's binding affinity and selectivity for biological targets. While specific pharmacological data for This compound is not extensively documented in publicly available literature, the known activities of related quinoxaline derivatives provide a strong foundation for exploring its potential in various therapeutic areas.

Anticancer Activity: Quinoxaline derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer. nih.govsrikvcpharmacy.com They have been investigated as inhibitors of key enzymes such as EGFR kinases and β-tubulin. nih.govnih.gov The structural motif of an amino-substituted quinoxaline is crucial for its interaction with these targets. The cyclobutanol (B46151) portion of This compound could potentially enhance these interactions through additional hydrogen bonding and by orienting the quinoxaline core optimally within the target's binding site.

Antiviral Activity: The quinoxaline nucleus is a key component in several antiviral drugs. nih.gov Quinoxaline derivatives have been reported to inhibit viral enzymes and interfere with viral replication processes. The amino and hydroxyl groups on the cyclobutane (B1203170) ring of This compound could mimic interactions of natural nucleosides, suggesting potential activity against viral polymerases or proteases.

Antibacterial Activity: The emergence of antibiotic-resistant bacterial strains necessitates the development of new antibacterial agents. Quinoxaline derivatives have demonstrated potent activity against a range of bacteria. sapub.org The mechanism of action often involves the inhibition of bacterial DNA gyrase or other essential enzymes. The unique three-dimensional structure of This compound may allow it to evade existing resistance mechanisms.

Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. Some quinoxaline derivatives have been shown to possess anti-inflammatory properties, likely through the modulation of inflammatory pathways. researchgate.net The potential of This compound in this area warrants investigation, as its structure could be optimized to selectively target pro-inflammatory cytokines or enzymes.

To illustrate the potential potency of this class of compounds, the following table presents hypothetical inhibitory data against various targets, based on activities reported for structurally similar quinoxaline derivatives.

Target Enzyme/Cell LineHypothetical IC₅₀/MIC (µM) for this compound Analogs
EGFR Kinase0.5 - 5
β-Tubulin Polymerization1 - 10
HIV Reverse Transcriptase5 - 20
Staphylococcus aureus (MIC)2 - 16
Cyclooxygenase-2 (COX-2)1 - 15

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of novel therapeutic agents is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. beilstein-journals.orgsciencelink.net For a molecule like This compound , AI and ML can be instrumental in several ways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of quinoxaline derivatives with known biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs of This compound . nih.govnih.gov These models use molecular descriptors to correlate chemical structure with biological activity, enabling the in silico screening of large virtual libraries to identify the most promising candidates for synthesis. tandfonline.com

Generative Models for De Novo Design: Generative AI models can design novel quinoxaline-cyclobutanol hybrids with desired pharmacological properties. These models learn the underlying patterns in chemical space and can generate new molecular structures that are predicted to be active against a specific target. This approach can lead to the discovery of compounds with novel scaffolds and improved potency and selectivity.

Predictive Models for ADMET Properties: A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties for virtual compounds, allowing for the early identification of candidates with potential liabilities. tandfonline.com This can significantly reduce the attrition rate of drug candidates in later stages of development.

The following table outlines how different AI/ML approaches can be applied to the optimization of This compound analogs.

AI/ML TechniqueApplication in OptimizationPotential Outcome
2D/3D-QSARPredict biological activity based on structural features.Prioritization of analogs for synthesis with higher predicted potency.
Pharmacophore ModelingIdentify essential structural features for target binding.Design of new analogs with enhanced target affinity.
Generative Adversarial Networks (GANs)Generate novel molecular structures with desired properties.Discovery of novel quinoxaline-cyclobutanol scaffolds.
Support Vector Machines (SVM)Classify compounds as active or inactive.Efficient virtual screening of large compound libraries.
Deep Neural Networks (DNN)Predict ADMET properties.Early identification of compounds with favorable drug-like properties.

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of complex molecules like This compound and its analogs requires sophisticated and efficient synthetic strategies. While classical methods for quinoxaline synthesis, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, are well-established, the synthesis of functionalized cyclobutane rings and their stereocontrolled coupling to the quinoxaline core presents a significant challenge. mdpi.com

Modern Synthetic Approaches: Recent advances in organic synthesis offer powerful tools for the construction of complex quinoxaline-cyclobutanol hybrids. Transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions are enabling the efficient and modular synthesis of diverse analogs. nih.gov For example, rhodium-catalyzed annulation reactions have been used to construct novel spirocyclic frameworks containing cyclobutane and quinoxaline moieties. researchgate.net

Stereoselective Synthesis: The cyclobutanol moiety in This compound contains chiral centers, and the stereochemistry of these centers can have a profound impact on the compound's biological activity. Therefore, the development of stereoselective synthetic methods is crucial. Asymmetric catalysis and the use of chiral starting materials can provide access to enantiomerically pure isomers, allowing for a detailed investigation of their structure-activity relationships. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis: To explore the vast chemical space around the quinoxaline-cyclobutanol scaffold, combinatorial chemistry and high-throughput synthesis techniques can be employed. These approaches allow for the rapid generation of large libraries of analogs, which can then be screened for biological activity. This can significantly accelerate the lead optimization process.

Role of this compound as a Probe for Chemical Biology

Chemical probes are small molecules that are used to study and manipulate biological systems. The unique structural and photophysical properties of the quinoxaline core make it an attractive scaffold for the development of chemical probes. nih.govThis compound , with its functionalizable amino and hydroxyl groups, could serve as a versatile platform for the design of such probes.

Fluorescent Probes for Bioimaging: Quinoxaline derivatives often exhibit interesting fluorescent properties. mdpi.comnih.gov By attaching a fluorophore to the This compound scaffold, it may be possible to develop fluorescent probes for imaging specific cellular components or processes. crimsonpublishers.comnih.govnih.gov For example, a probe could be designed to selectively bind to a particular protein or organelle, allowing for its visualization within living cells. researchgate.net The near-infrared fluorescence of some quinoxaline-based probes is particularly advantageous for deep-tissue imaging. nih.gov

Affinity-Based Probes for Target Identification: By incorporating a reactive group or a photoaffinity label into the structure of This compound , it can be converted into an affinity-based probe. These probes can be used to identify the cellular targets of the compound by covalently labeling them. Subsequent proteomic analysis can then reveal the identity of the target proteins, providing valuable insights into the compound's mechanism of action.

Probes for Studying Enzyme Activity: The amino alcohol functionality of the cyclobutane ring could be modified to create probes that act as substrates or inhibitors of specific enzymes. Such probes could be used to monitor enzyme activity in real-time and to screen for new enzyme inhibitors.

The potential applications of This compound as a chemical biology probe are summarized in the table below.

Probe TypeDesign StrategyPotential Application
Fluorescent ProbeConjugation with a fluorophore.Bioimaging of specific cellular targets or organelles.
Affinity-Based ProbeIncorporation of a photoreactive group.Identification of protein binding partners and mechanism of action studies.
Enzyme-Activity ProbeModification of the amino alcohol moiety to mimic an enzyme substrate.Real-time monitoring of enzyme activity and high-throughput screening for inhibitors.

Q & A

Q. What are the common synthetic routes for 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with cyclobutanol precursors. Key reactions include nucleophilic substitution or condensation, where the quinoxalin-2-amine reacts with a functionalized cyclobutanol (e.g., activated with a leaving group like halogen). For example, highlights similar cyclobutanol derivatives synthesized via oxidation, reduction, or substitution reactions. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are critical, with solvent choice (e.g., DMF, THF) and temperature (0–80°C) influencing yield . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize by-products.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies protons on the quinoxaline ring (aromatic protons at δ 8.0–9.0 ppm) and cyclobutanol moiety (hydroxyl proton at δ 1.5–2.5 ppm, broad). 13^{13}C NMR distinguishes carbonyl groups (if present) and cyclobutane carbons.
  • IR : A broad O-H stretch (~3200–3500 cm1^{-1}) confirms the hydroxyl group.
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
    Cross-referencing with databases like PubChem () ensures consistency with known analogs.

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, protein flexibility, or incomplete binding site modeling. To address this:
  • Re-evaluate docking parameters : Use molecular dynamics simulations to account for solvation and conformational changes ( mentions molecular docking for similar compounds).
  • Validate experimentally : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity.
  • Analyze structural analogs : Compare with quinoxaline derivatives () to identify pharmacophore requirements. Adjust computational models iteratively based on empirical data .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer :
  • Crystal growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals.
  • Data collection : Employ synchrotron radiation for high-resolution data (<1.0 Å).
  • Refinement : Use SHELXL () for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for cyclobutanol derivatives () to confirm bond lengths and angles .

Q. What methodologies are effective in analyzing the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer :
  • Kinetic studies : Monitor degradation rates via HPLC at controlled pH (2–12) and temperatures (25–80°C).
  • Stability assays : Use accelerated stability testing (40°C/75% RH) per ICH guidelines.
  • Mechanistic probes : Employ isotopic labeling (e.g., 18^{18}O in hydroxyl groups) to track reaction pathways.
    emphasizes handling reactive intermediates under inert atmospheres (N2_2) to prevent oxidation .

Data-Driven Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., BF3_3·OEt2_2) or transition metals (Pd, Cu) to facilitate ring closure.
  • Solvent optimization : Switch to high-boiling solvents (e.g., DMSO) to improve reaction homogeneity.
  • By-product analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry.
    and highlight similar optimizations for cyclobutanol derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Methodological Answer :
  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
  • Target profiling : Screen against kinase panels ( lists kinase inhibitors with quinoxaline motifs).
    suggests comparing results with known tubulin polymerization inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.